molecular formula C8H4N2S B096095 5-Benzothiazolecarbonitrile CAS No. 58249-57-3

5-Benzothiazolecarbonitrile

Cat. No.: B096095
CAS No.: 58249-57-3
M. Wt: 160.2 g/mol
InChI Key: KZWJUNXNZGVOOS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . These derivatives have shown to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

A benzothiazole derivative has been shown to interfere with cell proliferation in both cell lines and tumor cells, leading to significant G2/M arrest . This derivative treatment resulted in elevated levels of reactive oxygen species (ROS) and subsequently, DNA double-strand breaks (DSBs) explaining the observed G2/M arrest .

Molecular Mechanism

Benzothiazole derivatives have been shown to affect cell cycle, directly or indirectly . Direct cell cycle inhibitors act on proteins, which are involved in the process of cell division. On the other hand, indirect cell cycle inhibitors induce specific cell cycle phase arrest due to the damage or inhibition of biomolecules that are related to cell cycle events .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and their inhibitory concentrations were compared with the standard reference drugs .

Dosage Effects in Animal Models

Animal models are used to identify novel anxiolytic compounds and to study the mechanisms whereby these compounds produce their anxiolytic effects .

Metabolic Pathways

Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Transport and Distribution

The properties of the benzothiazole moiety are strongly affected by the nature and position of substitutions .

Subcellular Localization

Mass-spectrometry based spatial proteomics have enabled the proteome-wide mapping of protein subcellular localization .

Chemical Reactions Analysis

Types of Reactions: 5-Benzothiazolecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • Benzothiazole

Comparison: 5-Benzothiazolecarbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to other benzothiazole derivatives. For example, 2-aminobenzothiazole and 2-mercaptobenzothiazole have amino and mercapto groups, respectively, which lead to different chemical behaviors and applications . The nitrile group in this compound allows for specific reactions and interactions that are not possible with other derivatives .

Properties

IUPAC Name

1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWJUNXNZGVOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443643
Record name 5-Benzothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58249-57-3
Record name 5-Benzothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a mixture of 5-bromo-1,3-benzothiazole (300 mg, 1.40 mmol, 1.00 equiv) and zinc cyanide (131.6 mg, 0.80 equiv) in N,N-dimethylformamide (6.0 mL) was added Pd(PPh3)4 (80.9 mg, 0.07 mmol, 0.05 equiv) and nitrogen was bubbled for 5 min. The resulting mixture was heated overnight at 80° C., quenched by water (15.0 mL), and extracted with ethyl acetate (3×15 mL). The combined organic layers were washed with brine (2×15 mL) and dried over Na2SO4. After filtered and concentrated under reduced pressure, the residue was purified by flash chromatography on silica gel, eluting with a mixture of 5-10% ethyl acetate in petroleum ether to afford the title compound as a light yellow solid. MS m/z [M+H]+ (ESI): 161.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
131.6 mg
Type
catalyst
Reaction Step One
Quantity
80.9 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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